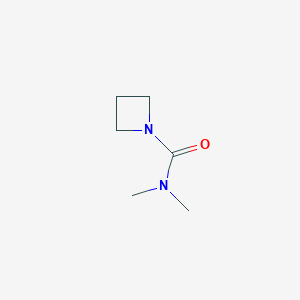
Azetidine, N-dimethylcarbamoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidine, N-dimethylcarbamoyl- is a four-membered nitrogen-containing heterocycle. This compound is a derivative of azetidine, which is known for its significant ring strain and unique reactivity. Azetidines are important in organic synthesis and medicinal chemistry due to their stability and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Azetidine, N-dimethylcarbamoyl- can be synthesized through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized via the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component .
Industrial Production Methods
Industrial production of azetidines often involves large-scale cyclization reactions and the use of advanced catalytic systems to ensure high yield and purity. The use of microwave irradiation and solid support systems like alumina can enhance the efficiency of these reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Azetidine, N-dimethylcarbamoyl- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert azetidines into more reactive intermediates.
Reduction: Reduction reactions can be used to modify the functional groups attached to the azetidine ring.
Substitution: Nucleophilic substitution reactions are common, where nitrogen nucleophiles replace other groups on the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield azetidine oxides, while substitution reactions can produce various substituted azetidines .
Wissenschaftliche Forschungsanwendungen
Azetidine, N-dimethylcarbamoyl- has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of azetidine, N-dimethylcarbamoyl- involves its interaction with molecular targets and pathways within biological systems. The ring strain of azetidines makes them highly reactive, allowing them to interact with various biomolecules. This reactivity can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to their biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity compared to azetidines.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and reactivity.
β-Lactams: Four-membered cyclic amides known for their use in antibiotics like penicillins and cephalosporins.
Uniqueness
Azetidine, N-dimethylcarbamoyl- is unique due to its balance of ring strain and stability, which provides a highly attractive entry to bond functionalization. Its embedded polar nitrogen atom and four-membered ring scaffold make it a privileged motif in medicinal chemistry .
Eigenschaften
CAS-Nummer |
57031-53-5 |
|---|---|
Molekularformel |
C6H12N2O |
Molekulargewicht |
128.17 g/mol |
IUPAC-Name |
N,N-dimethylazetidine-1-carboxamide |
InChI |
InChI=1S/C6H12N2O/c1-7(2)6(9)8-4-3-5-8/h3-5H2,1-2H3 |
InChI-Schlüssel |
MZKXVQSPNGBYIF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)N1CCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


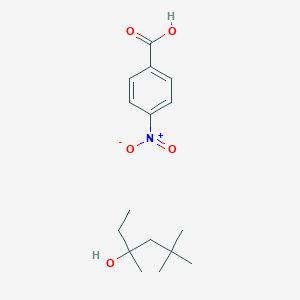
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
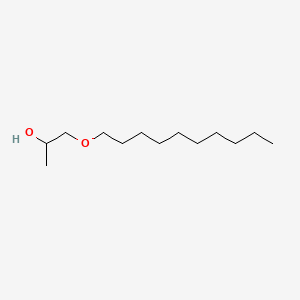
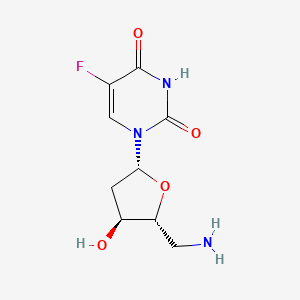
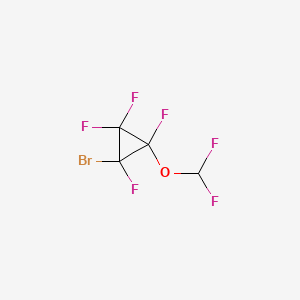
![2-(2,2,2-Trichloroethyl)-2-[3-(trifluoromethyl)phenyl]oxirane](/img/structure/B14624368.png)
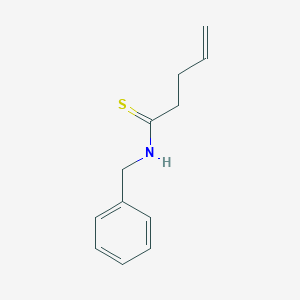
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
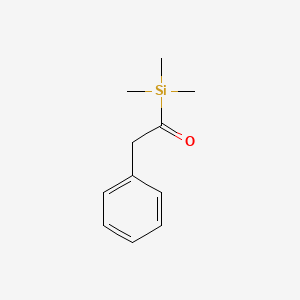
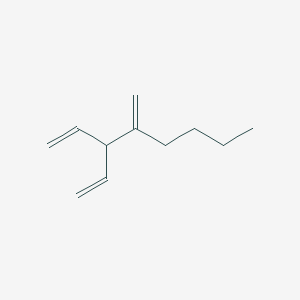
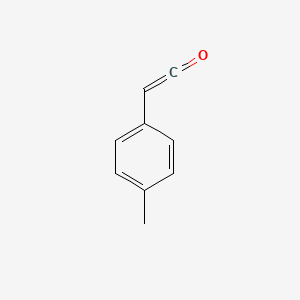
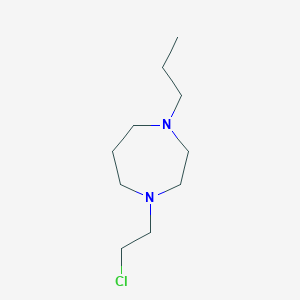

![Pyrano[4,3-b]indole-1,3-dione, 4,5-dihydro-5-methyl-](/img/structure/B14624420.png)
